
7-溴-2-甲基-1,2,3,4-四氢异喹啉
描述
7-Bromo-1,2,3,4-tetrahydroisoquinoline is used as a pharmaceutical intermediate . It is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 7-Bromo-1,2,3,4-tetrahydroisoquinoline is represented by the empirical formula C9H10BrN .Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Physical And Chemical Properties Analysis
7-Bromo-1,2,3,4-tetrahydroisoquinoline is a solid with a molecular weight of 212.09 . It is insoluble in water .科学研究应用
医药中间体
该化合物主要用作医药研究和开发中的中间体。 它可以作为合成各种药理活性分子的构建块 .
抗菌研究
一些相关的四氢异喹啉化合物已显示出广谱抗菌活性,这表明其在开发新型抗菌药物方面具有潜在的应用 .
神经退行性疾病
异喹啉生物碱,包括四氢异喹啉,已对其针对各种感染性病原体和神经退行性疾病的多种生物活性进行了研究 .
化学合成
作用机制
安全和危害
未来方向
Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives are on the rise . The development of novel 1,2,3,4-tetrahydroisoquinoline analogs with potent biological activity is garnering a lot of attention in the scientific community .
属性
IUPAC Name |
7-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQLORUTWOXJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696303 | |
| Record name | 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258515-54-7 | |
| Record name | 7-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
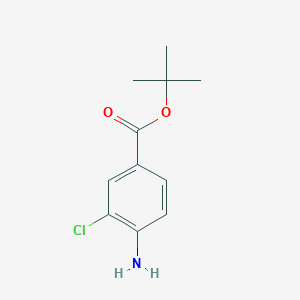
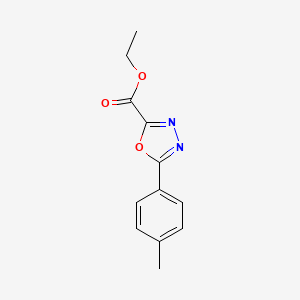
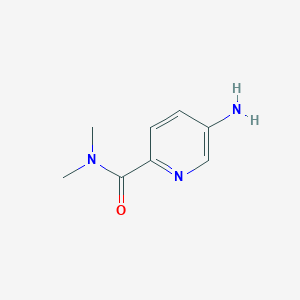
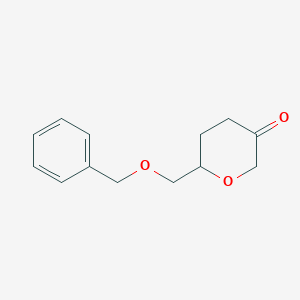
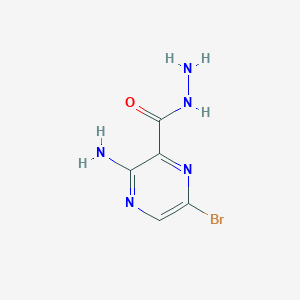
![1-benzyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1527700.png)


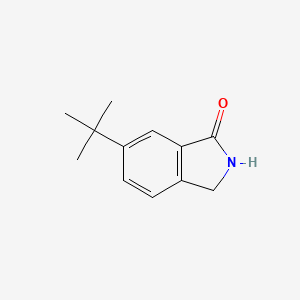

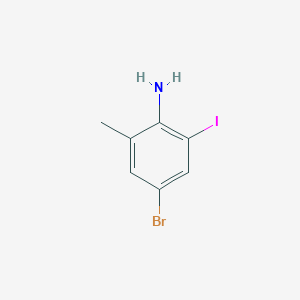
![6'-Bromospiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B1527712.png)
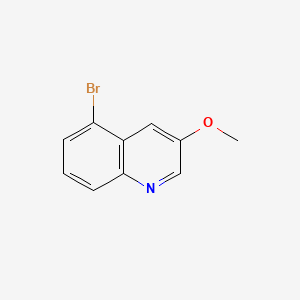
![7-Bromo-2,3-dimethylimidazo[1,2-A]pyridine](/img/structure/B1527717.png)
